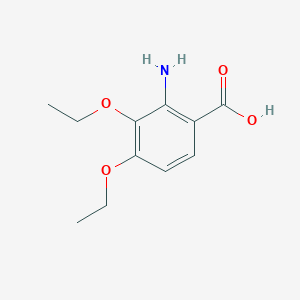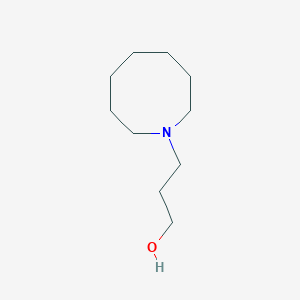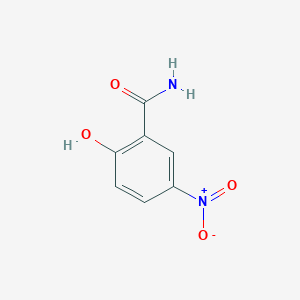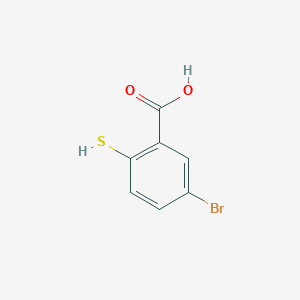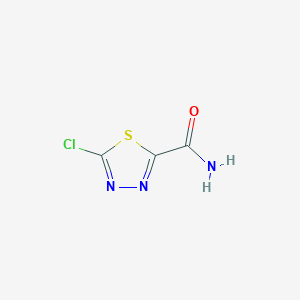
5-Chloro-1,3,4-thiadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3,4-thiadiazole-2-carboxamide is a chemical compound with the CAS Number: 64837-52-1 . It has a molecular weight of 164.6 and its IUPAC name is 5-chloro-1H-1lambda3,3,4-thiadiazole-2-carboxamide .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules has been reported in several studies . For instance, one study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3,4-thiadiazole-2-carboxamide has been analyzed using various spectroscopic techniques. The InChI code for the compound is 1S/C3H3ClN3OS/c4-3-7-6-2(9-3)1(5)8/h9H,(H2,5,8) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole molecules have been studied . One study reported the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride to synthesize 1,3,4-thiadiazole molecules .Physical And Chemical Properties Analysis
5-Chloro-1,3,4-thiadiazole-2-carboxamide is a solid compound . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Application : 1,3,4-thiadiazole derivatives, including 5-Chloro-1,3,4-thiadiazole-2-carboxamide, have been synthesized and evaluated as potent antimicrobial agents .
- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Antibacterial Activity
- Application : New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity was screened for various bacteria strains .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Antifungal Activities
- Application : The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Anticancer Agents
Safety And Hazards
The safety data sheet for 5-Chloro-1,3,4-thiadiazole-2-carboxamide indicates that it is harmful in contact with skin and if inhaled . It is classified under Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .
Propiedades
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNUSRLIIGHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493117 |
Source


|
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
64837-52-1 |
Source


|
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



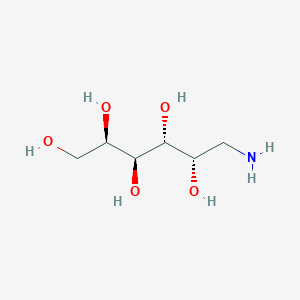
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)



